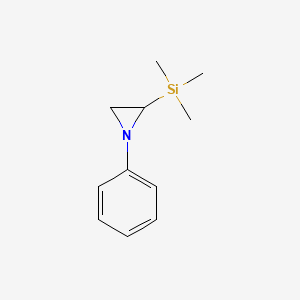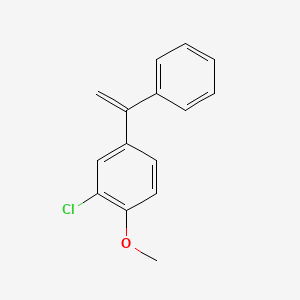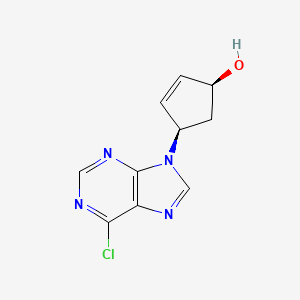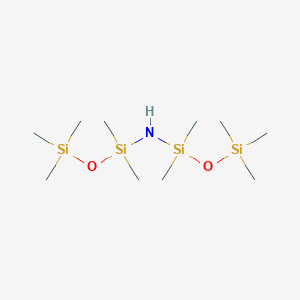
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is an organosilicon compound characterized by its unique structure, which includes multiple silicon-oxygen bonds and methyl groups. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method is the reaction of pentamethyldisiloxane with chlorosilanes in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane-based products with different functional groups.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different silane derivatives.
Substitution: The compound can participate in substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenated compounds or organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane-based alcohols or ketones, while reduction can produce silanes with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds and methyl groups allow it to participate in a range of chemical reactions, influencing the properties of the resulting compounds. The pathways involved often include the formation and breaking of silicon-oxygen and silicon-nitrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentamethyldisiloxane: A simpler compound with fewer silicon-oxygen bonds.
Hexamethyldisiloxane: Another related compound with a different arrangement of silicon and oxygen atoms.
Trimethylsilyl Compounds: These compounds share the trimethylsilyl group but differ in their overall structure and reactivity.
Uniqueness
1,1,3,3,3-Pentamethyl-N-(pentamethyldisiloxanyl)disiloxan-1-amine is unique due to its specific arrangement of silicon, oxygen, and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
137928-26-8 |
|---|---|
Molekularformel |
C10H31NO2Si4 |
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
[[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]oxy-dimethylsilyl]methane |
InChI |
InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 |
InChI-Schlüssel |
QKNRHUINKHSKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



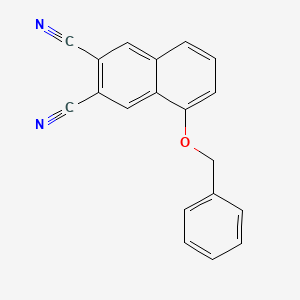
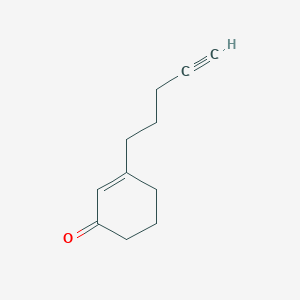

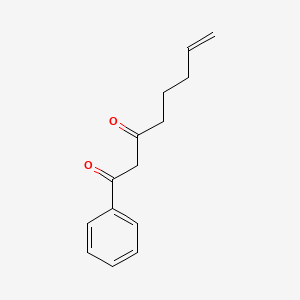
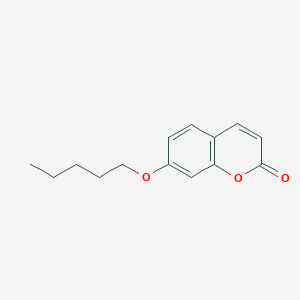
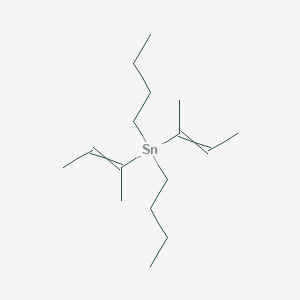
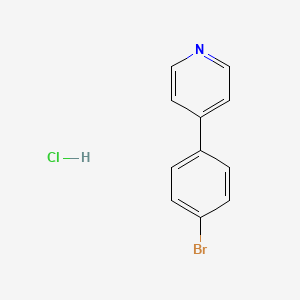
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
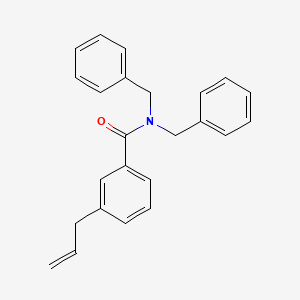
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
